N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide
CAS No.:
Cat. No.: VC18527186
Molecular Formula: C8H17N3O2
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17N3O2 |
|---|---|
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | N-[2-(propan-2-ylcarbamoylamino)ethyl]acetamide |
| Standard InChI | InChI=1S/C8H17N3O2/c1-6(2)11-8(13)10-5-4-9-7(3)12/h6H,4-5H2,1-3H3,(H,9,12)(H2,10,11,13) |
| Standard InChI Key | YJJRDXUPDMCXOV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)NCCNC(=O)C |
Introduction
Chemical Identity and Structural Features
Spectroscopic Data
While direct spectral data for this compound is limited, analogs such as N-(2-aminoethyl)acetamide ( ) provide benchmarks:
-
IR: Strong absorption bands at ~1650 cm (amide I) and ~1550 cm (amide II).
-
NMR: NMR signals at δ 1.98 ppm (acetamide methyl) and δ 3.25–3.40 ppm (ethylene protons) .
Synthesis and Reaction Pathways
Primary Synthetic Routes
The compound is typically synthesized via stepwise functionalization of ethylenediamine derivatives:
-
Acetylation of Ethylenediamine:
Reaction of ethylenediamine with acetic anhydride yields N-(2-aminoethyl)acetamide :
-
Isopropylcarbamoyl Introduction:
Subsequent treatment with isopropyl isocyanate under inert conditions forms the target compound:
Optimization Challenges
-
Yield Limitations: Coupling reactions often suffer from moderate yields (e.g., 11% in analogous indazole syntheses ) due to steric hindrance and competing side reactions.
-
Reagent Selection: Phosphorus-based activators like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide enhance efficiency but require strict stoichiometric control .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Applications in Pharmaceutical and Material Science
Drug Intermediate Synthesis
The compound serves as a precursor in peptidomimetics and kinase inhibitors:
-
Case Study: Coupling with 6-amino-1H-indazol-3-ol derivatives yielded bioactive molecules with antiviral properties, albeit at low yields (11%) .
-
Mechanistic Role: The isopropylcarbamoyl group enhances target binding via hydrophobic interactions in enzyme active sites.
Surface Functionalization
-
Monolayer Preparation: Analogous to N-(2-aminoethyl)acetamide, the compound forms self-assembled monolayers on carbon surfaces, useful in biosensor fabrication .
Future Research Directions
-
Synthetic Methodology: Developing high-yield, catalytic coupling protocols to address current inefficiencies.
-
Biological Screening: Expanding studies into anticancer and antimicrobial applications.
-
Computational Modeling: Predicting ADMET profiles to streamline drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume